Isoform Selectivity Across Human sPLA2s
Me-indoxam exhibits a >20,000-fold range in inhibitory potency across human sPLA2 isoforms, enabling isoform-specific functional dissection. This contrasts with varespladib, which potently inhibits hGIIA, hGV, and hGX with IC50 values within a 20-fold range (28–500 nM) .
| Evidence Dimension | Inhibitory potency (IC50) across sPLA2 isoforms |
|---|---|
| Target Compound Data | hGIIA, hGIIE, hGV: <100 nM; hGIB, hGX: 200–600 nM; hGIID, hGIIF, hGIII, hGXIIA: >2 mM |
| Comparator Or Baseline | Varespladib: hGIIA IC50 = 28 nM; hGV IC50 = 124–500 nM; hGX IC50 = not directly comparable but low nM range |
| Quantified Difference | >20,000-fold potency range for Me-indoxam vs. ~20-fold for varespladib across the same isoform panel |
| Conditions | In vitro enzymatic assays using recombinant human sPLA2 isoforms |
Why This Matters
This selectivity profile enables precise pharmacological dissection of sPLA2 isoform contributions in complex biological systems, a capability not afforded by broadly potent inhibitors like varespladib.
